molecular formula C15H21ClN2O3S B2923786 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 908509-71-7

2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2923786
CAS No.: 908509-71-7
M. Wt: 344.85
InChI Key: DKSMJHNBYPZHJS-UHFFFAOYSA-N
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Description

This compound features a chloroacetamide group linked to a phenyl ring substituted with a 3,5-dimethylpiperidin-1-yl sulfonamide moiety. The dimethylpiperidine group likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-chloro-N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-11-7-12(2)10-18(9-11)22(20,21)14-5-3-13(4-6-14)17-15(19)8-16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSMJHNBYPZHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the following steps:

  • Preparation of 3,5-dimethylpiperidine: : This can be synthesized through the hydrogenation of 3,5-dimethylpyridine.

  • Sulfonylation: : The 3,5-dimethylpiperidine is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 3,5-dimethylpiperidine-1-sulfonyl chloride.

  • Amination: : The sulfonyl chloride is reacted with aniline derivatives to form the corresponding sulfonamide.

  • Acetylation: : Finally, the sulfonamide is acetylated using chloroacetyl chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfonic acids.

  • Reduction: : Amines, alcohols.

  • Substitution: : Amides, esters.

Scientific Research Applications

2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: : It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The compound may also interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituent on Sulfonamide Key Functional Groups Synthesis Method Biological Activity/Use Reference
2-Chloro-N-{4-[(3,5-Dimethylpiperidin-1-yl)Sulfonyl]Phenyl}Acetamide (Target) 3,5-Dimethylpiperidine Chloroacetamide, sulfonamide Not explicitly detailed; likely involves chloroacetyl chloride and sulfonamide intermediate Unknown (safety data available)
2-Chloro-N-[4-(5-Methylisoxazol-3-yl)Sulfonyl]Phenyl Acetamide 5-Methylisoxazol-3-yl Chloroacetamide, sulfonamide Reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with chloroacetyl chloride Not specified
N-(4-((2,3-Dihydro-4H-1,4-Oxazin-4-yl)Sulfonyl)Phenyl)-2-((4-Substituted Thiazol-2-yl)Amino)Acetamide 2,3-Dihydro-4H-1,4-oxazin-4-yl Thiazole, sulfonamide, acetamide Two-step synthesis: chloroacetamide intermediate reacted with thiazol-2-amine Anticancer screening (compound-dependent)
2-Chloro-N-(4-Diethylsulfamoyl-Phenyl)-Acetamide Diethylamine Chloroacetamide, diethylsulfamoyl Not detailed Unknown (structural analog)
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide Methylsulfonyl, nitro group Nitrophenyl, methylsulfonyl, acetamide Reflux of N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride Intermediate for heterocyclic synthesis
Propachlor (2-Chloro-N-(1-Methylethyl)-N-Phenylacetamide) Isopropyl, phenyl Chloroacetamide Not detailed Herbicide (agricultural use)

Physicochemical Properties

  • Steric Effects : Bulkier substituents (e.g., dihydrooxazinyl in ) may hinder reactivity compared to the dimethylpiperidine group, affecting binding to biological targets .

Biological Activity

2-Chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS Number: 908509-71-7) is a compound of interest due to its potential biological activity, particularly in antimicrobial applications. This article discusses its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁ClN₂O₃S. Its structure includes a chloroacetamide group and a sulfonamide moiety, which are crucial for its biological properties. The presence of the 3,5-dimethylpiperidine enhances its lipophilicity, potentially improving cell membrane permeability.

Synthesis

The compound is synthesized through a reaction involving chloroacetyl chloride and an amine derivative under controlled conditions. The synthetic pathway typically involves the formation of an acetamide linkage followed by sulfonamide formation.

Overview of Biological Testing

Research has demonstrated that derivatives of chloroacetamides exhibit significant antimicrobial activity. A study screened various synthesized N-(substituted phenyl)-2-chloroacetamides against several microbial strains, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results indicated that these compounds could effectively inhibit the growth of Gram-positive bacteria and fungi while showing varying efficacy against Gram-negative bacteria .

Inhibition Zones

Table 1 summarizes the antimicrobial activity of this compound compared to standard antibiotics:

MicroorganismInhibition Zone (mm)Standard Antibiotic (Gentamicin)
E. coli1420
Staphylococcus aureus2520
Candida albicans2120

These findings suggest that the compound possesses promising antibacterial properties, particularly against Gram-positive bacteria.

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes. The sulfonamide group likely plays a role in inhibiting bacterial enzymes involved in folate synthesis, while the chloroacetamide component may enhance membrane permeability.

Case Studies

  • Antibacterial Efficacy : A study conducted by Katke et al. reported that derivatives similar to this compound showed effective inhibition against various bacterial strains using the agar diffusion method. The diameter of inhibition zones was measured after incubation, confirming significant antibacterial activity .
  • Antifungal Activity : Another investigation highlighted antifungal properties against Candida species, demonstrating that certain derivatives could achieve inhibition zones comparable to standard antifungal agents like Amphotericin B .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide?

A typical synthesis involves sulfonylation of a substituted aniline derivative followed by acetylation. For example:

  • Step 1 : React 4-aminophenyl sulfonyl chloride with 3,5-dimethylpiperidine to form the sulfonamide intermediate.
  • Step 2 : Acetylate the intermediate using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroacetamide moiety.
  • Step 3 : Purify via recrystallization or column chromatography, with structural validation by 1^1H NMR and LC-MS .

Q. How is the compound’s structure confirmed in research settings?

Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., nitro group twist in analogous sulfonamides ).
  • Spectroscopy : 1^1H/13^{13}C NMR to verify substituent positions; IR for sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) groups.
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 385.09) .

Advanced Research Questions

Q. What challenges arise in analyzing the compound’s crystal structure?

Key challenges include:

  • Non-coplanar substituents : The sulfonyl and acetamide groups may induce steric hindrance, leading to deviations from ideal bond angles (e.g., O–S–N angles ~106° vs. tetrahedral 109.5°) .
  • Intermolecular interactions : Hydrogen bonding (e.g., C–H⋯O interactions between methyl groups and sulfonyl oxygens) can complicate packing analysis. Use Hirshfeld surface analysis to quantify these interactions .
  • Disorder in piperidine rings : Dynamic disorder in 3,5-dimethylpiperidine may require restrained refinement or low-temperature crystallography .

Q. How do structural modifications impact biological activity in SAR studies?

  • Piperidine substitution : Replacing 3,5-dimethyl groups with bulkier substituents (e.g., ethyl) reduces solubility but may enhance target binding (e.g., enzyme inhibition) .
  • Sulfonyl vs. carbonyl linkers : Sulfonyl groups improve metabolic stability compared to carbonyl analogs, as shown in antimalarial studies of related acetamides .
  • Chloro position : Para-substitution (as in this compound) enhances electronic effects on the phenyl ring, critical for receptor affinity in kinase inhibition assays .

Q. How can researchers resolve contradictions in solubility data across studies?

  • Method standardization : Use the shake-flask method with HPLC quantification under controlled pH (e.g., PBS buffer at 7.4) .
  • Computational modeling : Predict solubility via COSMO-RS or Hansen solubility parameters, accounting for sulfonyl and chloro groups’ polarity .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., alachlor, solubility 34 mg/L at 25°C) to identify outliers due to experimental artifacts .

Q. Methodological Notes

  • Synthetic optimization : For step 2 (acetylation), microwave-assisted synthesis (60°C, 30 min) reduces side-product formation compared to reflux methods .
  • Crystallography refinement : Apply the SHELXL software with anisotropic displacement parameters for heavy atoms (Cl, S) to improve accuracy .
  • Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of overlapping piperidine signals .

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